molecular formula C25H24N2O5 B11419471 2-(3-methoxypropyl)-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione

2-(3-methoxypropyl)-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione

Cat. No.: B11419471
M. Wt: 432.5 g/mol
InChI Key: VDQCSCYNHICDNV-UHFFFAOYSA-N
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Description

2-(3-METHOXYPROPYL)-1’-PROPYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE is a complex heterocyclic compound that incorporates chromene, pyrrole, and indole frameworks

Preparation Methods

The synthesis of 2-(3-METHOXYPROPYL)-1’-PROPYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE typically involves multi-step synthetic routes. One common method includes the condensation of chromene derivatives with pyrrole and indole precursors under specific reaction conditions. The process often requires the use of catalysts and controlled temperatures to ensure the formation of the spiro structure. Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce production costs .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, acids, and bases.

    Cyclization: Intramolecular cyclization reactions can be induced under acidic or basic conditions to form additional ring structures

Scientific Research Applications

2-(3-METHOXYPROPYL)-1’-PROPYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include other spirochromeno-pyrrole-indole derivatives, such as:

In comparison, 2-(3-METHOXYPROPYL)-1’-PROPYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE stands out due to its unique combination of chromene, pyrrole, and indole frameworks, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H24N2O5

Molecular Weight

432.5 g/mol

IUPAC Name

2-(3-methoxypropyl)-1'-propylspiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9-trione

InChI

InChI=1S/C25H24N2O5/c1-3-13-26-18-11-6-5-10-17(18)25(24(26)30)20-21(28)16-9-4-7-12-19(16)32-22(20)23(29)27(25)14-8-15-31-2/h4-7,9-12H,3,8,13-15H2,1-2H3

InChI Key

VDQCSCYNHICDNV-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2C3(C1=O)C4=C(C(=O)N3CCCOC)OC5=CC=CC=C5C4=O

Origin of Product

United States

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